molecular formula C14H17BrClN3O2 B5239492 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride

6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride

Cat. No.: B5239492
M. Wt: 374.66 g/mol
InChI Key: KDWSLSIYZIAFLB-UHFFFAOYSA-N
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Description

6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride is a chemical compound with the molecular formula C14H17BrClN3O2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound features a quinazoline ring substituted with a bromine atom and an amino group, linked to a hexanoic acid moiety.

Preparation Methods

The synthesis of 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Amination: The substitution of an amino group at the 4-position of the quinazoline ring.

    Coupling Reaction: The attachment of the hexanoic acid moiety to the aminoquinazoline intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups, such as hydrogen or alkyl groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride involves its interaction with specific molecular targets. The quinazoline ring can bind to enzymes or receptors, modulating their activity. The bromine substituent and amino group play crucial roles in enhancing the compound’s binding affinity and specificity. The hexanoic acid moiety may facilitate cellular uptake and distribution.

Comparison with Similar Compounds

6-[(6-Bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride can be compared with other quinazoline derivatives, such as:

    6-Chloroquinazoline derivatives: These compounds have a chlorine atom instead of bromine and may exhibit different reactivity and biological activities.

    4-Aminoquinazoline derivatives: These compounds lack the hexanoic acid moiety and may have different pharmacokinetic properties.

    Quinazoline N-oxides: These oxidized derivatives may have altered electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexanoic acid moiety, which can influence its chemical behavior and biological activity.

Properties

IUPAC Name

6-[(6-bromoquinazolin-4-yl)amino]hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2.ClH/c15-10-5-6-12-11(8-10)14(18-9-17-12)16-7-3-1-2-4-13(19)20;/h5-6,8-9H,1-4,7H2,(H,19,20)(H,16,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWSLSIYZIAFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NCCCCCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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